molecular formula C20H24N2O6 B14680701 2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate CAS No. 29870-05-1

2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate

Cat. No.: B14680701
CAS No.: 29870-05-1
M. Wt: 388.4 g/mol
InChI Key: FJCQUGYDIARNSF-UHFFFAOYSA-N
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Description

2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate is a chemical compound with the molecular formula C18H20N2O5 It is known for its unique structure, which includes multiple ethoxy groups and phenylcarbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate typically involves the reaction of ethylene glycol derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as distillation, crystallization, and purification through chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives with additional oxygen functionalities, while reduction could produce simpler carbamate structures.

Scientific Research Applications

2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-ETHYLANILINO)ETHYL N-PHENYLCARBAMATE
  • 2-(ANILINO)ETHYL N-ETHYL-N-PHENYLCARBAMATE
  • 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE
  • 2-(3-PHENYLUREIDO)ETHYL N-PHENYLCARBAMATE
  • 2-(2,4-DICHLOROPHENOXY)ETHYL N-PHENYLCARBAMATE

Uniqueness

What sets 2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate apart from similar compounds is its unique combination of ethoxy and phenylcarbamate groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

29870-05-1

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate

InChI

InChI=1S/C20H24N2O6/c23-19(21-17-7-3-1-4-8-17)27-15-13-25-11-12-26-14-16-28-20(24)22-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)

InChI Key

FJCQUGYDIARNSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOCCOCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

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